N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide

Medicinal Chemistry Quinoxaline SAR Chemical Biology

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide (CAS 1207030‑24‑7) is a fully synthetic small‑molecule quinoxaline‑2‑carboxamide derivative (MW 377.44 g mol⁻¹, molecular formula C₂₂H₂₃N₃O₃). It features a quinoxaline heterocyclic core linked via a methylene carboxamide bridge to a 4‑(2‑methoxyphenyl)tetrahydro‑2H‑pyran (oxane) moiety.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 1207030-24-7
Cat. No. B2602802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
CAS1207030-24-7
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26)
InChIKeyHNADYCKDCVTGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide (CAS 1207030-24-7) – Structural and Pharmacochemical Baseline for Procurement Decisions


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide (CAS 1207030‑24‑7) is a fully synthetic small‑molecule quinoxaline‑2‑carboxamide derivative (MW 377.44 g mol⁻¹, molecular formula C₂₂H₂₃N₃O₃) [1]. It features a quinoxaline heterocyclic core linked via a methylene carboxamide bridge to a 4‑(2‑methoxyphenyl)tetrahydro‑2H‑pyran (oxane) moiety [1]. The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, providing a platform for diverse biological activities including kinase inhibition and antimycobacterial effects [2]. The oxane‑methoxyphenyl substituent distinguishes this compound from simpler N‑phenyl or N‑benzyl quinoxaline‑2‑carboxamides, introducing a conformationally restricted, lipophilic side‑chain that modulates physicochemical properties and potential target interactions [1].

Why In‑Class Quinoxaline‑2‑Carboxamides Cannot Simply Substitute for CAS 1207030‑24‑7


Quinoxaline‑2‑carboxamides are not functionally interchangeable because even minor modifications to the N‑substituent profoundly alter lipophilicity, conformational flexibility, and biological target engagement [1]. Published data on N‑benzyl and N‑phenyl quinoxaline‑2‑carboxamide series demonstrate that the introduction of a methylene bridge between the quinoxaline core and the aromatic ring shifts antimycobacterial potency by orders of magnitude (MIC changes from ≥125 µg mL⁻¹ to 3.91 µg mL⁻¹) and simultaneously modulates HepG2 cytotoxicity [1]. The target compound incorporates a 4‑(2‑methoxyphenyl)oxane substituent, which is structurally distinct from the simple benzyl or phenyl analogs characterized in the literature, and its computed LogP (XLogP3 = 2.9) [2] differs from that of the closest published N‑benzyl quinoxaline‑2‑carboxamide congeners, implying altered membrane permeability and pharmacokinetic behavior. Direct substitution with any other in‑class compound lacking this specific oxane‑methoxyphenyl pharmacophore would yield a different biological profile and cannot be assumed to be functionally equivalent.

Quantitative Differentiation Evidence for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide


Structural Differentiation via the 4‑(2‑Methoxyphenyl)oxane Substituent Versus N‑Benzyl Quinoxaline‑2‑Carboxamide Comparators

The target compound contains a 4‑(2‑methoxyphenyl)oxane moiety, whereas the most extensively characterized quinoxaline‑2‑carboxamide series (33 compounds reported by Bouz et al., 2021) bear only N‑phenyl or N‑benzyl substituents [1]. This structural difference introduces an additional hydrogen‑bond acceptor (the oxane oxygen), increases the heavy atom count from ≤24 in the Bouz series to 28, and expands the topological polar surface area (TPSA) to 73.3 Ų [2]. The oxane ring also imposes conformational restriction not present in the flexible N‑benzyl analogs. No comparator compound in the published literature combines the 2‑methoxyphenyl group with a tetrahydropyran linker at the quinoxaline‑2‑carboxamide scaffold.

Medicinal Chemistry Quinoxaline SAR Chemical Biology

Computed Lipophilicity (XLogP3) Compared to Published N‑Benzyl Quinoxaline‑2‑Carboxamide Derivatives

The target compound has a computed XLogP3 value of 2.9 [1]. In the Bouz et al. (2021) series, calculated LogP values for N‑benzyl quinoxaline‑2‑carboxamides range from approximately 1.5 to 4.0 depending on ring substituents, with the antimycobacterially most potent compounds (MIC = 3.91 µg mL⁻¹) distributed across this lipophilicity range [2]. The target compound's LogP places it in a moderate lipophilicity window comparable to several active N‑benzyl derivatives, but the presence of the methoxy group in the ortho position on the phenyl ring, combined with the oxane oxygen, may confer distinct hydrogen‑bonding capacity not captured by LogP alone.

Physicochemical Profiling ADME Prediction Lipophilicity

Lipinski Rule‑of‑Five Compliance and Drug‑Likeness Parameters Relative to Comparator Quinoxaline‑2‑Carboxamides

The target compound satisfies all Lipinski Rule‑of‑Five criteria without violations: MW = 377.44 g mol⁻¹ (<500), XLogP3 = 2.9 (<5), H‑bond donors = 1 (<5), H‑bond acceptors = 5 (<10) [1]. The Bouz et al. (2021) N‑benzyl quinoxaline‑2‑carboxamide series also shows no Lipinski violations; however, the target compound's higher TPSA (73.3 Ų vs. an estimated 55–65 Ų for simple N‑benzyl analogs) and lower rotatable bond count (5 vs. typically 4–6 in comparators) [1][2] suggest a distinct oral bioavailability profile when assessed by the Veber rule (rotatable bonds ≤10, TPSA ≤140 Ų) [3].

Drug‑Likeness Lead‑Like Properties Physicochemical Filters

Vendor‑Certified Purity and Identity Documentation Supporting Reproducible Experimental Use

The compound is available from commercial suppliers at a certified purity of ≥95% (HPLC) with catalog number CM995446 . Identity is confirmed by IUPAC nomenclature, CAS registry (1207030‑24‑7), and SMILES notation (COC1=C(C=CC=C1)C1(CNC(=O)C2=CN=C3C=CC=CC3=N2)CCOCC1) [1]. In contrast, the closest structurally related analog bearing a 4‑(thiophen‑2‑yl)oxane substituent (CAS 1207033‑12‑2) is only available as a catalog listing without published purity certifications or analytical characterization data beyond basic molecular formula . The absence of publicly available analytical certificates for comparator compounds introduces sourcing risk that is mitigated by the documented purity specifications for the target compound.

Quality Control Compound Sourcing Reproducibility

Recommended Research and Industrial Application Scenarios for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide (CAS 1207030‑24‑7)


Quinoxaline SAR Library Expansion – Probing Oxane‑Containing Substituent Space

The compound serves as a structurally unique entry point for structure–activity relationship (SAR) campaigns exploring the effect of the 4‑(2‑methoxyphenyl)oxane substituent on quinoxaline‑2‑carboxamide biological activity. Its distinct scaffold, compared to the extensively characterized N‑benzyl series [1], makes it a valuable comparator for probing how conformational restriction and additional hydrogen‑bond acceptor capacity modulate target engagement in kinase inhibition, antimycobacterial, or anticancer assays.

Physicochemical Benchmarking and In Silico ADME Model Calibration

With well‑defined computed properties (XLogP3 = 2.9, TPSA = 73.3 Ų, rotatable bonds = 5, Lipinski violations = 0) [1], the compound is suitable as a reference standard for calibrating in silico ADME prediction models. Its moderate lipophilicity and full Rule‑of‑Five compliance position it as a control compound for benchmarking permeability, solubility, and metabolic stability assays against more lipophilic quinoxaline derivatives.

Chemical Probe Development for Phenotypic Screening Collections

The compound's quinoxaline core is a privileged structure associated with diverse bioactivity, and its documented purity (≥95%) supports inclusion in diversity‑oriented screening libraries. As a member of the quinoxaline‑2‑carboxamide class with a novel oxane‑methoxyphenyl substituent, it can serve as a chemical probe in phenotypic screens for anti‑infective or oncology targets where quinoxaline‑based chemotypes have shown precedent activity [2].

Comparator for Target‑Specific Quinoxaline Inhibitor Programs

For research programs focused on quinoxaline‑based kinase inhibitors (e.g., protein tyrosine kinases) [2] or antimycobacterial agents, this compound provides a structurally differentiated comparator to assess whether the oxane‑methoxyphenyl group confers selectivity or potency advantages over simpler N‑benzyl or N‑phenyl quinoxaline‑2‑carboxamide scaffolds.

Quote Request

Request a Quote for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.